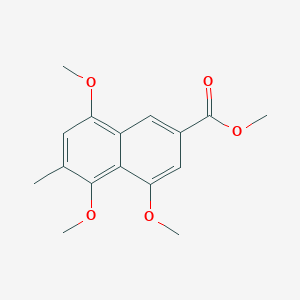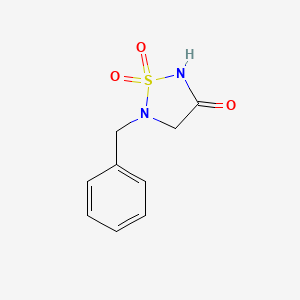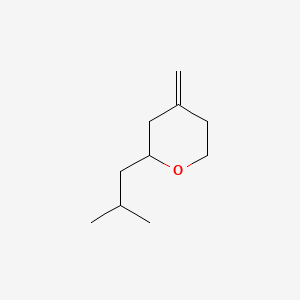
Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran is a chemical compound with a unique structure that includes a tetrahydropyran ring with a methylene group and a 2-methylpropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by hydrogenation to form the tetrahydropyran ring. The reaction conditions often include the use of a catalyst, such as palladium on carbon, and a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
Tetrahydro-2H-pyran: A simpler analog without the methylene and 2-methylpropyl substituents.
4-Methylene-2H-pyran: Lacks the tetrahydro and 2-methylpropyl groups.
2-(2-Methylpropyl)-2H-pyran: Does not have the tetrahydro and methylene groups.
Uniqueness
Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
CAS番号 |
59848-66-7 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
4-methylidene-2-(2-methylpropyl)oxane |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h8,10H,3-7H2,1-2H3 |
InChIキー |
MMDIPEMQOQIJRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1CC(=C)CCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



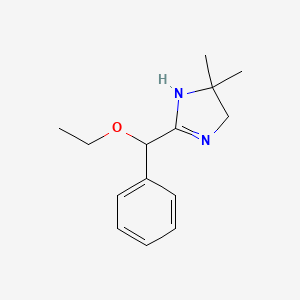
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B13944681.png)
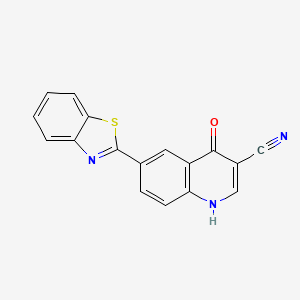
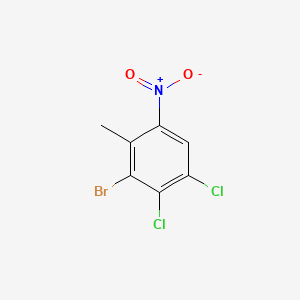
![1-[(Ethylsulfanyl)methyl]-4-methylpiperazine](/img/structure/B13944689.png)

![1-Bromopyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13944701.png)
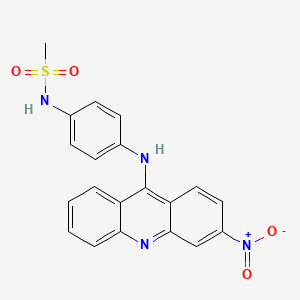

![2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B13944717.png)

